Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
JLLZWHABSHWSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is critical for generating intermediates in pharmaceutical synthesis. Transesterification with alcohols (e.g., ethanol) can also occur in the presence of catalysts like titanium(IV) isopropoxide .
Oxidation of the Hydroxyl Group
The secondary alcohol moiety is susceptible to oxidation. Using agents like pyridinium chlorochromate (PCC) or Jones reagent, the hydroxyl group is oxidized to a ketone:
This reaction modifies the compound’s polarity and reactivity, enabling further derivatization.
Amination via Cooperative Catalysis
The β-hydroxy ester structure facilitates catalytic amination. In a study using Shvo’s catalyst (a ruthenium complex) and diphenyl phosphate, analogous β-hydroxy esters underwent efficient amination with aryl amines . For example:
Key findings include:
-
Reaction Conditions : 60°C, toluene solvent.
-
Mechanism : Cooperative catalysis involving hydrogen transfer and acid-base interactions .
Mesylation and Nucleophilic Substitution
The hydroxyl group can be converted to a mesylate (excellent leaving group) using methanesulfonyl chloride, enabling nucleophilic substitution. For instance:
This method was employed to synthesize piperazine and pyrimidinyl-piperazine derivatives in PARP1 inhibitor studies .
Ring-Opening Reactions of the Dihydrobenzo[d]dioxin Moiety
The dihydrobenzo[d]dioxin ring undergoes acid-catalyzed ring-opening. For example, treatment with HCl yields catechol derivatives:
This reactivity is exploited to modify the aromatic system for enhanced biological activity .
Electrophilic Aromatic Substitution
The electron-rich benzo[d]dioxin ring participates in electrophilic substitutions, such as nitration or halogenation. For example:
Such reactions introduce functional handles for further modifications .
Esterification and Acylation
The hydroxyl group can be esterified with acyl chlorides or anhydrides. For example:
This enhances lipophilicity, impacting pharmacokinetic properties.
Comparative Reactivity Table
Mechanistic Insights
-
Cooperative Catalysis : Shvo’s catalyst and diphenyl phosphate synergistically enhance amination rates via hydrogen transfer and acid-base interactions, as confirmed by ³¹P NMR studies .
-
Steric Effects : Bulky substituents on the benzo[d]dioxin ring hinder electrophilic substitutions, favoring para-products .
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxane ring with a hydroxypropanoate moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H14O5
- Molecular Weight : 250.26 g/mol
Antioxidant Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies on related benzodioxin derivatives have shown their ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .
Antimicrobial Properties
Several studies have explored the antimicrobial activity of related compounds. For example, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have demonstrated inhibitory effects against various bacterial strains. This suggests that this compound could potentially possess similar antimicrobial properties .
Neuropharmacological Effects
Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxins have been investigated for their interactions with serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antidepressant-like effects. For instance, certain derivatives showed high affinities for these receptors and exhibited notable antidepressant activities in animal models . The implications for this compound are significant as they may contribute to mood regulation.
The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Tyrosinase Inhibition : Some analogs have been shown to inhibit tyrosinase activity effectively. This enzyme plays a crucial role in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .
- Receptor Binding : The interaction with serotonin receptors indicates a mechanism through which this compound could exert neuropharmacological effects. The binding affinities observed in related compounds highlight the potential for therapeutic applications in mood disorders .
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate?
Answer:
A stepwise nucleophilic substitution approach is commonly employed. For example:
- Step 1 : React 2,3-dihydrobenzo[b][1,4]dioxin derivatives with activated esters (e.g., methyl propiolate) under basic conditions (e.g., DIPEA) to form intermediates .
- Step 2 : Hydroxylation at the β-position can be achieved via catalytic oxidation or hydroxylation reagents, followed by acid-catalyzed esterification to stabilize the product .
- Purification : Use column chromatography (e.g., Biotage systems with hexanes/EtOAc gradients) or recrystallization from low-polarity solvents (e.g., LP) .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and hydrogen-bonding networks (e.g., hydroxyl and ester groups) .
- NMR spectroscopy : Analyze and signals to confirm the dihydrobenzo dioxin moiety (δ 4.2–4.5 ppm for dioxin protons) and ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced: How do steric and electronic effects influence the reactivity of the dihydrobenzo dioxin moiety in synthesis?
Answer:
- Steric hindrance : The bicyclic dioxin structure restricts nucleophilic attack at the 2-position, favoring regioselective functionalization at the 6-position .
- Electronic effects : The electron-rich dioxin ring enhances electrophilic substitution but may require protecting groups (e.g., acetyl) during oxidation steps to prevent side reactions .
- Computational validation : Density Functional Theory (DFT) models predict charge distribution and reactive sites, guiding synthetic optimization .
Advanced: What analytical methods resolve contradictions in reported reaction yields for this compound?
Answer:
- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and identify side products (e.g., over-oxidation or ester hydrolysis) .
- Parameter optimization : Systematic variation of temperature (e.g., 35°C vs. room temperature) and base equivalents (e.g., DIPEA) improves reproducibility .
- Comparative studies : Cross-reference synthetic protocols from multiple sources to isolate critical variables (e.g., solvent polarity, inert atmosphere requirements) .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage : Use anhydrous, oxygen-free environments (e.g., argon atmosphere) at –20°C to prevent ester hydrolysis or hydroxyl group oxidation .
- Solvent compatibility : Avoid protic solvents (e.g., water, methanol); non-polar solvents (e.g., DCM, THF) are preferred for long-term stability .
Advanced: How can computational tools predict the compound’s interactions in biological systems?
Answer:
- Docking studies : Simulate binding affinity with target proteins (e.g., IKKβ) using software like AutoDock Vina, guided by SCXRD-derived conformers .
- Molecular dynamics (MD) : Model solvation effects and conformational flexibility to predict pharmacokinetic properties (e.g., membrane permeability) .
Basic: What are the key challenges in characterizing the hydroxyl group’s hydrogen-bonding network?
Answer:
- SCXRD limitations : Disorder in crystal lattices may obscure hydrogen positions. Use low-temperature (100 K) data collection to improve resolution .
- IR spectroscopy : Identify O–H stretching frequencies (3200–3600 cm) and compare with calculated spectra (e.g., Gaussian 09) .
Advanced: How does the compound’s stereochemistry impact its bioactivity?
Answer:
- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S forms and test activity against biological targets .
- Structure-activity relationship (SAR) : Compare IC values of enantiomers in enzyme inhibition assays (e.g., IKKβ inhibition) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .
Advanced: How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
